4-amino-3-(2,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.: 946356-00-9
Cat. No.: VC7488866
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946356-00-9 |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.53 |
| IUPAC Name | 4-amino-3-(2,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-25-13-6-4-12(5-7-13)11-22-19(24)17-18(21)23(20(28)29-17)15-9-8-14(26-2)10-16(15)27-3/h4-10H,11,21H2,1-3H3,(H,22,24) |
| Standard InChI Key | DTMJAWZRSCQODE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=C(C=C3)OC)OC)N |
Introduction
Synthesis
The synthesis of thiazole derivatives typically involves cyclization reactions using starting materials such as thioureas and α-haloketones. For this compound:
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Starting Materials:
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Thiourea derivatives
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Aromatic aldehydes or ketones with methoxy substituents
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Benzylamines for N-substitution
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Reaction Conditions:
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Reflux in ethanol or methanol as solvents
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Catalysts like triethylamine or potassium carbonate to facilitate cyclization
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Steps:
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Formation of the thiazole ring through condensation and cyclization.
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Functionalization with methoxy-substituted aromatic groups and amide formation.
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Potential Biological Activities
Thiazole derivatives are known for their pharmacological significance due to their ability to bind to enzymes and receptors. The specific functional groups in this compound suggest the following potential activities:
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Antimicrobial Activity:
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The thiazole ring and sulfanylidene group can disrupt microbial enzyme systems.
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Anticancer Potential:
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Methoxy-substituted aromatic systems are often associated with cytotoxic effects against cancer cells.
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Anti-inflammatory Properties:
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Amino and amide groups may contribute to inhibition of inflammatory mediators.
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Analytical Characterization
To confirm the structure and purity of the compound, common analytical techniques include:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to functional groups.
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Infrared Spectroscopy (IR):
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Detection of characteristic peaks for amide (), amino (), and thiazole () groups.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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X-ray Crystallography:
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To determine the three-dimensional arrangement of atoms in the crystal lattice.
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Comparison with Related Compounds
| Property | This Compound | Related Thiazoles |
|---|---|---|
| Functional Groups | Amino, methoxy-substituted aromatic rings, sulfanylidene | Similar but may lack methoxy or sulfanylidene substituents |
| Biological Activity | Antimicrobial, anticancer potential | Broad spectrum including antifungal and antiviral |
| Synthesis Complexity | Moderate (requires multiple steps and specific reagents) | Varies; simpler derivatives may require fewer steps |
| Analytical Techniques | NMR, IR, MS, X-ray crystallography | Same techniques widely used |
Applications and Future Research Directions
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Drug Development:
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Optimization of the structure for enhanced activity against specific targets such as cancer cells or resistant bacteria.
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Biological Testing:
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In vitro and in vivo assays to evaluate efficacy and toxicity.
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Molecular Docking Studies:
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Computational modeling to predict binding affinity with enzymes like kinases or bacterial proteins.
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